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Compound of Interest

Compound Name: CBP501 Affinity Peptide

Cat. No.: B12383835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of CBP501 in

combination with nivolumab, drawing from preclinical rationale and clinical trial data. The

following sections detail the mechanisms of action, clinical trial designs, quantitative outcomes,

and suggested experimental protocols for further research.

Mechanism of Action
CBP501 and nivolumab exert their anti-tumor effects through distinct but potentially synergistic

mechanisms.

Nivolumab: A fully human IgG4 monoclonal antibody that acts as an immune checkpoint

inhibitor.[1][2][3] It binds to the programmed death-1 (PD-1) receptor on T-cells, blocking its

interaction with the ligands PD-L1 and PD-L2, which are often expressed on tumor cells.[1]

[2][4] This blockade releases the "brake" on the immune system, restoring the ability of T-

cells to recognize and attack cancer cells.[4][5]

CBP501: A synthetic peptide that functions as a G2 checkpoint abrogator and a calmodulin-

modulating agent.[6][7][8] Its mechanism is multimodal, including increasing the influx of

platinum-based chemotherapies (like cisplatin) into tumor cells and inducing immunogenic

cell death.[6][9] Preclinical studies have indicated that CBP501 can act synergistically with

immune checkpoint inhibitors, such as anti-PD-1 antibodies, to suppress tumor growth.[8][9]
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This is partly attributed to an increase in CD8+ T-cells and a decrease in M2 macrophages

within the tumor microenvironment.[8]

The combination of CBP501 and nivolumab, often administered with a platinum-based

chemotherapy, aims to simultaneously enhance the direct killing of tumor cells and potentiate

the anti-tumor immune response.

Combined Signaling Pathways of CBP501 and Nivolumab

Tumor Cell

T-Cell

Tumor Antigen

MHC
Presented by

PD-L1

T-Cell Activation

Leads to

Immunogenic
Cell Death

Releases

Increased Platinum
Influx

Enhances

G2 Checkpoint
Abrogation

Enhances

TCR
Binds

PD-1
Interaction
(Inhibitory)

Inhibits

Promotes

Nivolumab Blocks

CBP501 Induces

Induces

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.canbas.co.jp/eng/pipeline/cbp501/
https://www.benchchem.com/product/b12383835?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Signaling pathways of CBP501 and nivolumab.

Clinical Trial Data
The combination of CBP501 and nivolumab, primarily with cisplatin, has been evaluated in

Phase 1b and Phase 2 clinical trials.

Phase 1b Dose-Escalation Study (NCT03113188)
This open-label study assessed the safety and recommended Phase 2 dose (RP2D) of

CBP501 and cisplatin in combination with nivolumab in patients with advanced solid tumors.[6]

[10]

Table 1: Dose Escalation Cohorts and Regimen[6][9]

Cohort
CBP501 Dose
(mg/m²)

Cisplatin Dose
(mg/m²)

Nivolumab
Dose (mg)

Administration
Schedule

1 16 60 240
Once every 21

days

2 25 60 240
Once every 21

days

3 16 75 240
Once every 21

days

4 25 75 240
Once every 21

days

Table 2: Efficacy in Dose-Escalation Cohort (Interim Analysis)[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.asco.org/abstracts-presentations/ABSTRACT298165
https://clinicaltrials.gov/study/NCT03113188
https://www.asco.org/abstracts-presentations/ABSTRACT298165
https://aacrjournals.org/cancerres/article/79/13_Supplement/CT228/637914/Abstract-CT228-Phase-Ib-clinical-study-of-CBP501
https://www.asco.org/abstracts-presentations/ABSTRACT298165
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metric Result (n=17)

Unconfirmed Partial Response 18% (3/17)

Stable Disease (>3 months) 41% (7/17)

Disease Control 41% (7/17)

Overall Survival (>8 months) 53% (9/17)

Phase 2 Randomized Study in Advanced Pancreatic
Cancer (NCT04953962)
This multicenter, open-label study evaluated the efficacy and safety of different combinations of

CBP501, cisplatin, and nivolumab in patients with advanced exocrine pancreatic cancer.[11]

[12]

Table 3: Treatment Arms[11][12][13]

Arm Treatment Combination

1
CBP501 25 mg/m² + Cisplatin 60 mg/m² +

Nivolumab 240 mg

2
CBP501 16 mg/m² + Cisplatin 60 mg/m² +

Nivolumab 240 mg

3 CBP501 25 mg/m² + Cisplatin 60 mg/m²

4 Cisplatin 60 mg/m² + Nivolumab 240 mg

Table 4: Efficacy Results[13]
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Metric Arm 1 Arm 2 Arm 3 Arm 4

3-Month

Progression-Free

Survival

(3MPFS)

44.4% 44.4% 11.1% 33.3%

Overall

Response Rate

(ORR)

22.2% 0% 0% 0%

Median

Progression-Free

Survival (PFS)

(months)

2.4 2.1 1.5 1.5

Median Overall

Survival (OS)

(months)

6.3 5.3 3.7 4.9

Experimental Protocols
The following are suggested protocols for preclinical and clinical evaluation of the CBP501 and

nivolumab combination.

Preclinical Evaluation in Syngeneic Mouse Models
Objective: To assess the in vivo efficacy and immunological effects of CBP501 and an anti-

mouse PD-1 antibody.

Materials:

Syngeneic mouse tumor model (e.g., CT26 colorectal carcinoma in BALB/c mice)[9]

CBP501

Anti-mouse PD-1 antibody (nivolumab surrogate)

Cisplatin
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Vehicle control

Mice (6-8 weeks old)

Protocol:

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment

groups (e.g., Vehicle, Cisplatin alone, Cisplatin + anti-PD-1, Cisplatin + CBP501, Cisplatin +

CBP501 + anti-PD-1).

Drug Administration: Administer drugs according to a predetermined schedule (e.g.,

intraperitoneal injection for cisplatin and CBP501, intravenous for anti-PD-1).

Tumor Measurement: Measure tumor volume every 2-3 days using calipers.

Immunophenotyping: At the end of the study, harvest tumors and spleens for flow cytometric

analysis of immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, M2

macrophages).

Data Analysis: Compare tumor growth inhibition and changes in immune cell populations

between treatment groups.
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Caption: Preclinical experimental workflow.
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Clinical Trial Protocol (Adapted from NCT03113188 and
NCT04953962)
Objective: To evaluate the safety and efficacy of CBP501 in combination with nivolumab and

cisplatin in patients with advanced solid tumors.

Patient Population:

Pathologically confirmed, locally advanced or metastatic solid tumors.[6]

ECOG performance status of 0-1.[6]

Adequate organ function (hematological, renal, and hepatic).[10]

Treatment Plan:

Patient Screening and Enrollment: Screen patients for eligibility based on inclusion and

exclusion criteria. Obtain informed consent.

Treatment Cycle: Administer treatment in 21-day cycles.[10]

Drug Administration:

Administer CBP501 and cisplatin simultaneously via a 1-hour intravenous infusion.[6]

Following the CBP501/cisplatin infusion, administer nivolumab as a separate intravenous

infusion.[6]

Monitoring and Assessment:

Monitor for adverse events, particularly infusion-related reactions.[6]

Perform tumor assessments (e.g., via CT or MRI scans) every 6 weeks.[6]

Dose Limiting Toxicity (DLT) Observation: In dose-escalation phases, the DLT observation

period is the first 21-day cycle.[9]
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Clinical Trial Logical Flow
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Caption: Clinical trial logical flow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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